molecular formula C17H20N4O B2396139 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide CAS No. 1234916-77-8

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2396139
CAS No.: 1234916-77-8
M. Wt: 296.374
InChI Key: CNESLUVATZRTFG-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide is a compound that features a piperidine ring substituted with a pyridine moiety and a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide typically involves the reaction of 1-(pyridin-2-yl)piperidine with picolinic acid or its derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can lead to partially or fully hydrogenated products .

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)picolinamide is unique due to its specific combination of the piperidine and pyridine moieties with a picolinamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-5-1-3-9-18-15)20-13-14-7-11-21(12-8-14)16-6-2-4-10-19-16/h1-6,9-10,14H,7-8,11-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNESLUVATZRTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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